Methyl 3-{[2-(methoxycarbonyl)-3-pyridinyl]disulfanyl}-2-pyridinecarboxylate
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Overview
Description
Methyl 3-{[2-(methoxycarbonyl)-3-pyridinyl]disulfanyl}-2-pyridinecarboxylate is a complex organic compound with the molecular formula C14H12N2O4S2 It is characterized by the presence of two pyridine rings connected by a disulfide bond, with methoxycarbonyl groups attached to the pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[2-(methoxycarbonyl)-3-pyridinyl]disulfanyl}-2-pyridinecarboxylate typically involves the formation of the disulfide bond between two pyridine derivatives. One common method involves the reaction of 3-mercapto-2-pyridinecarboxylic acid with methyl chloroformate to form the corresponding methyl ester. This intermediate is then oxidized to form the disulfide bond, resulting in the final product. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[2-(methoxycarbonyl)-3-pyridinyl]disulfanyl}-2-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The methoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents in the presence of a base.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols.
Substitution: Formation of derivatives with various functional groups replacing the methoxycarbonyl groups.
Scientific Research Applications
Methyl 3-{[2-(methoxycarbonyl)-3-pyridinyl]disulfanyl}-2-pyridinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-{[2-(methoxycarbonyl)-3-pyridinyl]disulfanyl}-2-pyridinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The disulfide bond can undergo redox reactions, which may modulate the activity of target proteins. Additionally, the pyridine rings can interact with specific binding sites, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[2-(methoxycarbonyl)-3-pyridinyl]sulfanyl}-2-pyridinecarboxylate: Similar structure but with a single sulfur atom instead of a disulfide bond.
Methyl 3-{[2-(methoxycarbonyl)-3-pyridinyl]disulfanyl}-benzoate: Similar structure but with a benzoate group instead of a pyridinecarboxylate group.
Uniqueness
Methyl 3-{[2-(methoxycarbonyl)-3-pyridinyl]disulfanyl}-2-pyridinecarboxylate is unique due to its disulfide bond connecting two pyridine rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H12N2O4S2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
methyl 3-[(2-methoxycarbonylpyridin-3-yl)disulfanyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C14H12N2O4S2/c1-19-13(17)11-9(5-3-7-15-11)21-22-10-6-4-8-16-12(10)14(18)20-2/h3-8H,1-2H3 |
InChI Key |
IWYFXTPZSOZZLH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)SSC2=C(N=CC=C2)C(=O)OC |
Origin of Product |
United States |
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